

Reactivity and stability of 4-Chloro-2-iodo-6-methylaniline

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Compound of Interest

Compound Name: 4-Chloro-2-iodo-6-methylaniline

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An In-Depth Technical Guide to the Reactivity and Stability of **4-Chloro-2-iodo-6-methylaniline**

Abstract

4-Chloro-2-iodo-6-methylaniline is a highly functionalized aromatic amine that serves as a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its unique substitution pattern, featuring an amine, a methyl group, and two different halogen atoms (iodine and chlorine) at distinct positions, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the steric and electronic factors governing its transformations, present detailed protocols for key synthetic applications, and provide essential data on its physicochemical properties and handling.

Physicochemical Properties and Structural Analysis

4-Chloro-2-iodo-6-methylaniline, with CAS Number 69705-29-9, is a solid at room temperature. Its structural complexity is central to its synthetic utility. The molecule features a trisubstituted aniline core, where the amino group is flanked by bulky iodine and methyl groups at the ortho positions. This arrangement creates significant steric hindrance around the nucleophilic nitrogen center, a critical factor influencing its reactivity.

Table 1: Physicochemical and Spectroscopic Data for **4-Chloro-2-iodo-6-methylaniline**

Property	Value	Source
CAS Number	69705-29-9	
Molecular Formula	C ₇ H ₇ ClIN	[1]
Molecular Weight	267.5 g/mol	
Monoisotopic Mass	266.93118 Da	[1]
Melting Point	47-49 °C	
Appearance	Crystalline Powder / Solid	[2]
InChI Key	APOYOBUFTZPTBO-UHFFFAOYSA-N	[1]
SMILES	<chem>CC1=CC(=CC(=C1N)I)Cl</chem>	[1]

Stability Profile

Understanding the stability of a reagent is paramount for its effective storage, handling, and application in synthesis.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for **4-Chloro-2-iodo-6-methylaniline** is not readily available in public literature, the stability of substituted polyanilines has been studied.[3][4] Generally, the thermal degradation of such compounds is a complex, multi-stage process.[3] For halogenated and alkyl-substituted anilines, decomposition under thermal stress would likely involve cleavage of the carbon-halogen bonds and eventual breakdown of the aromatic ring. It is stable under recommended storage conditions, but should be protected from excessive heat.[5]

Photostability

The presence of a carbon-iodine bond suggests potential photosensitivity. Aryl iodides are known to be susceptible to photochemical cleavage, which can generate radical species. The ICH Harmonized Guideline on photostability testing recommends that light testing be an integral part of stress testing for new drug substances.[6][7] For **4-Chloro-2-iodo-6-**

methylaniline, this means that prolonged exposure to light, especially UV radiation, should be avoided to prevent degradation.[8][9] When used in reactions, performing the synthesis under amber or foil-wrapped glassware is a prudent precautionary measure. It is recommended to store the compound protected from light.[10]

Chemical Stability

The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. Contact with strong oxidizing agents should be avoided.[5] The compound is generally stable in the absence of highly reactive reagents and under an inert atmosphere.

Reactivity Analysis: A Tale of Three Functional Groups

The synthetic versatility of **4-Chloro-2-iodo-6-methylaniline** stems from the differential reactivity of its three primary functional groups: the amino group, the iodo group, and the chloro group.

The Sterically Hindered Amino Group

The amino group in aniline is typically nucleophilic and readily undergoes reactions like acylation, alkylation, and diazotization. However, in this molecule, the presence of ortho-substituents (iodo and methyl) creates significant steric hindrance.[11] This steric shield dramatically reduces the nucleophilicity of the nitrogen atom, making reactions directly at the amine more challenging compared to unhindered anilines like aniline or p-toluidine.[11][12] For instance, standard acylation reactions that are facile with simple anilines may require more forcing conditions or specialized catalysts with this substrate.[11] This steric hindrance can be advantageous, as it allows for selective reactions at other sites of the molecule without the need for protecting the amino group.

The Reactive Iodo Group: A Gateway to Cross-Coupling

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than both C-Br and C-Cl bonds, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-

coupling cycles.[13] This preferential reactivity allows for selective functionalization at the C2 position.

The Less Reactive Chloro Group

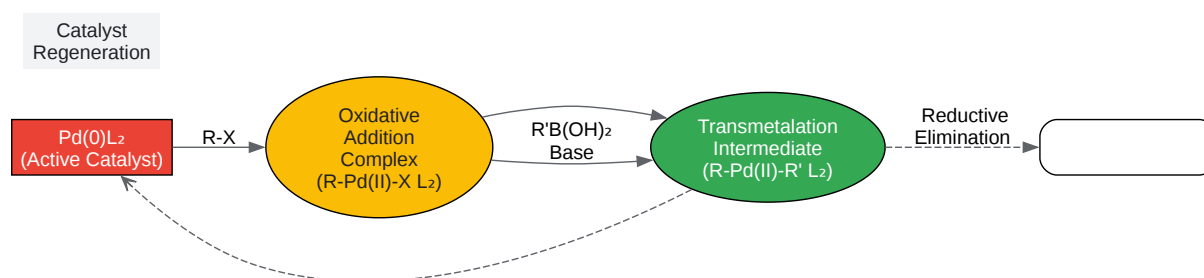
The carbon-chlorine bond is significantly stronger and less reactive in oxidative addition compared to the C-I bond.[14] This difference in reactivity is the cornerstone of its utility as a building block, enabling sequential, site-selective cross-coupling reactions. One can first perform a reaction at the iodo position under milder conditions, and then, using a more active catalyst system or harsher conditions, a second coupling can be performed at the chloro position.

Key Synthetic Transformations and Protocols

The presence of two distinct aryl-halide bonds makes **4-Chloro-2-iodo-6-methylaniline** an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[13][15] Given the higher reactivity of the C-I bond, this reaction can be performed selectively at the 2-position.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

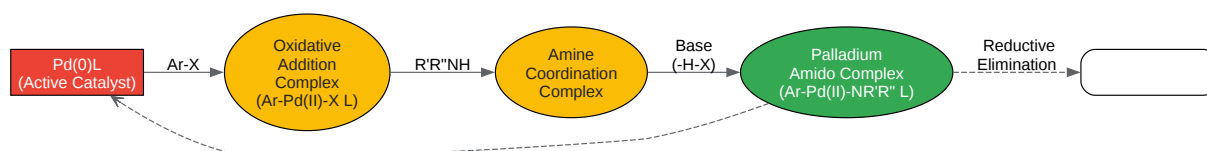
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position

This protocol provides a representative procedure for the selective coupling of an arylboronic acid at the C-I bond of **4-Chloro-2-iodo-6-methylaniline**.

- **Inert Atmosphere Setup:** To a dry Schlenk flask, add **4-Chloro-2-iodo-6-methylaniline** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K_2CO_3 or K_3PO_4 (2.5 eq.).
- **Catalyst Addition:** Add the palladium catalyst, for example, $Pd(PPh_3)_4$ (0.03 eq.) or a combination of $Pd(OAc)_2$ (0.02 eq.) and a phosphine ligand like SPhos (0.04 eq.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (volume appropriate for concentration, e.g., 0.1 M).
- **Reaction Execution:** Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of complex secondary and tertiary anilines.^{[16][17]} This reaction can also be performed selectively at the iodo position.



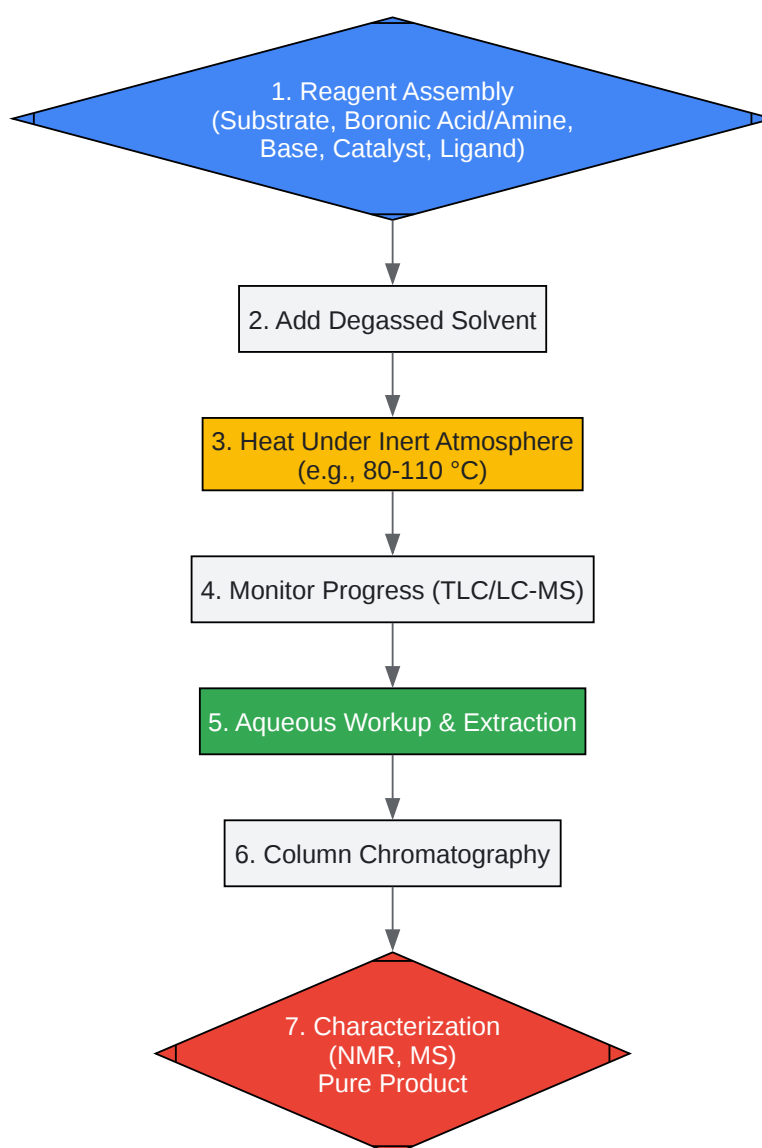
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Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Selective Buchwald-Hartwig Amination at the Iodo Position

This protocol outlines a general procedure for coupling a primary or secondary amine at the C-I bond.

- **Inert Atmosphere Setup:** In a glovebox or under an inert atmosphere in a Schlenk tube, combine **4-Chloro-2-iodo-6-methylaniline** (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.05 eq.).
- **Solvent Addition:** Add a dry, degassed aprotic solvent like toluene or 1,4-dioxane.
- **Reaction Execution:** Seal the vessel and heat the mixture, typically between 80-110 °C, with stirring.
- **Monitoring:** Monitor the reaction for completion using TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography.



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Caption: A typical experimental workflow for a cross-coupling reaction.

Synthesis of 4-Chloro-2-iodo-6-methylaniline

The synthesis of this compound typically starts from a more readily available aniline derivative. A plausible route involves the iodination of 4-chloro-2-methylaniline. Direct iodination can sometimes lead to mixtures, so a common strategy involves protection of the amine, followed by directed ortho-metalation and quenching with an iodine source, or electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). Another approach is the aromatic Finkelstein reaction, starting from the corresponding bromo-aniline.^[18]

Safety and Handling

As a substituted aniline and halogenated aromatic compound, **4-Chloro-2-iodo-6-methylaniline** must be handled with appropriate care.

- Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[5]
- Carcinogenicity: The parent compound, 4-chloroaniline, is listed as possibly carcinogenic to humans (IARC Group 2B). Therefore, this derivative should be handled as a potential carcinogen.
- Handling: Use only in a well-ventilated area or a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20] Avoid breathing dust.
- First Aid: In case of inhalation, move to fresh air.[20] For skin contact, wash off immediately with plenty of soap and water.[20] In case of eye contact, rinse cautiously with water for several minutes.[19] If swallowed, rinse mouth and seek immediate medical attention.[19]
- Environmental Hazards: The compound is very toxic to aquatic life with long-lasting effects.[5] Avoid release to the environment.[5]

Conclusion

4-Chloro-2-iodo-6-methylaniline is a strategically designed building block whose value lies in the predictable and differential reactivity of its functional groups. The steric hindrance around the amino group often precludes the need for a protecting group, while the significant difference in the reactivity of the C-I and C-Cl bonds allows for elegant and site-selective sequential functionalization via modern cross-coupling methodologies. For medicinal chemists and synthetic organic chemists, a thorough understanding of these principles is crucial for leveraging this reagent to its full potential in the efficient construction of complex molecular targets.

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